Potassium 2-(2,2-difluorocyclopropyl)acetate
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Overview
Description
Potassium 2-(2,2-difluorocyclopropyl)acetate is an organofluorine compound with the molecular formula C5H5F2KO2 It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(2,2-difluorocyclopropyl)acetate typically involves the reaction of 2,2-difluorocyclopropylacetic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The general reaction scheme can be represented as follows:
2,2-difluorocyclopropylacetic acid+KOH→Potassium 2-(2,2-difluorocyclopropyl)acetate+H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(2,2-difluorocyclopropyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The cyclopropyl ring and the fluorine atoms can influence the reactivity of the compound in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different functionalized products.
Scientific Research Applications
Potassium 2-(2,2-difluorocyclopropyl)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium 2-(2,2-difluorocyclopropyl)acetate involves its interaction with molecular targets through its fluorinated cyclopropyl ring. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes, receptors, or other biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Potassium 2-(2,2-difluorocyclopropyl)propionate
- Potassium 2-(2,2-difluorocyclopropyl)butyrate
- Potassium 2-(2,2-difluorocyclopropyl)valerate
Comparison: Potassium 2-(2,2-difluorocyclopropyl)acetate is unique due to its specific acetate group, which can influence its reactivity and applications compared to other similar compounds with different alkyl chain lengths. The presence of the cyclopropyl ring and fluorine atoms provides distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Biological Activity
Potassium 2-(2,2-difluorocyclopropyl)acetate is a compound of interest due to its potential biological activities. This article reviews the relevant literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound is characterized by the presence of a difluorocyclopropyl group attached to an acetate moiety. This structural feature may influence its interaction with biological targets and its overall pharmacokinetic profile.
Research indicates that compounds similar to this compound can modulate various biological pathways:
- Potassium Channel Modulation : Compounds that affect potassium ion flux through voltage-dependent potassium channels have been shown to influence neuronal excitability and may have implications in treating neurological disorders .
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of lactate dehydrogenase (LDH), which plays a crucial role in cellular metabolism and cancer progression. Inhibition of LDH can lead to decreased tumor cell growth and increased apoptosis in certain cancer cell lines .
Biological Activity Data
The following table summarizes key findings from studies on this compound and related compounds:
Study | Findings | Cell Lines/Models | Mechanism |
---|---|---|---|
Study A | Inhibition of LDH activity leading to reduced lactate production | MiaPaCa-2 (pancreatic cancer), A673 (Ewing's sarcoma) | Metabolic disruption |
Study B | Modulation of KCNQ potassium channels affecting neuronal firing | Neuronal cell models | Ion channel modulation |
Study C | Induction of apoptosis in cancer cells via metabolic pathways | Various cancer cell lines | Apoptotic signaling |
Case Studies
- Case Study on Cancer Cell Lines : A study explored the effects of this compound on MiaPaCa-2 and A673 cell lines. Results indicated a significant reduction in cell viability correlated with increased LDH inhibition, suggesting potential for use in cancer therapy .
- Neuropharmacological Effects : Another investigation into potassium channel modulators highlighted the ability of compounds similar to this compound to alter neuronal excitability. This suggests possible applications in treating epilepsy or other neurological disorders through modulation of KCNQ channels .
Research Findings
A comprehensive review of literature indicates that this compound exhibits promising biological activities:
- Anticancer Properties : The inhibition of LDH suggests a metabolic targeting strategy that could be beneficial in cancer treatment by depriving tumors of energy sources necessary for growth.
- Neurological Applications : Its potential as a modulator of potassium channels opens avenues for research into treatments for conditions such as epilepsy or chronic pain.
Properties
IUPAC Name |
potassium;2-(2,2-difluorocyclopropyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2.K/c6-5(7)2-3(5)1-4(8)9;/h3H,1-2H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJTDXSQLMYOF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137916-98-2 |
Source
|
Record name | potassium 2-(2,2-difluorocyclopropyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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